

N-Hydroxymaleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hydroxymaleimide**

Cat. No.: **B021251**

[Get Quote](#)

CAS Number: 4814-74-8

N-Hydroxymaleimide (NHM) is a versatile organic compound that plays a crucial role in various scientific disciplines, particularly in the realms of bioconjugation, polymer chemistry, and drug development.^[1] Its unique chemical structure, featuring a reactive maleimide group and an N-hydroxy functionality, allows for specific and efficient covalent bond formation, making it an invaluable tool for researchers and scientists. This technical guide provides an in-depth overview of **N-Hydroxymaleimide**, including its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Core Properties of N-Hydroxymaleimide

N-Hydroxymaleimide is a white to off-white crystalline powder with a molecular weight of 113.07 g/mol.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	4814-74-8	[1] [2] [3]
Molecular Formula	C4H3NO3	[1] [3]
Molecular Weight	113.07 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	130 - 133 °C (decomposes)	[1] [4]
Solubility	Sparingly soluble in water.	[2]
Purity	≥ 97% (HPLC)	[1]

Synthesis of N-Hydroxymaleimide

A common method for the synthesis of **N-Hydroxymaleimide** involves the reaction of maleic anhydride with hydroxylamine hydrochloride. The following protocol provides a general procedure for its preparation.

Experimental Protocol: Synthesis of N-Hydroxymaleimide

Materials:

- Maleic anhydride
- Hydroxylamine hydrochloride
- Anhydrous ether
- Acetic anhydride
- Anhydrous sodium acetate

Procedure:

- Formation of Maleanic Acid Intermediate: Dissolve maleic anhydride in anhydrous ether. To this solution, add a solution of hydroxylamine hydrochloride in ether dropwise with stirring. A thick suspension will form. Continue stirring at room temperature for 1 hour. Cool the mixture in an ice bath and collect the resulting cream-colored powder by suction filtration. This intermediate product can be used in the next step without further purification.
- Cyclization to **N-Hydroxymaleimide**: In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate. Add the intermediate product from the previous step to this mixture. Heat the suspension on a steam bath with swirling for approximately 30 minutes until the solid dissolves.
- Precipitation and Purification: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled solution into ice water to precipitate the **N-Hydroxymaleimide**. Collect the precipitate by suction filtration and wash it thoroughly with ice-cold water, followed by a wash with petroleum ether. The crude product can be further purified by recrystallization from a suitable solvent such as cyclohexane to yield canary-yellow needles.

Applications in Bioconjugation

The maleimide group of **N-Hydroxymaleimide** exhibits high reactivity and selectivity towards thiol (sulphydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific reaction forms a stable thioether bond, making **N-Hydroxymaleimide** and its derivatives excellent reagents for bioconjugation.

Thiol-Maleimide Reaction Mechanism

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues.

[Click to download full resolution via product page](#)

Experimental Protocol: Antibody Labeling with a Maleimide-Functionalized Dye

This protocol outlines a general procedure for labeling an antibody with a fluorescent dye containing a maleimide group.

Materials:

- Antibody solution (e.g., IgG)
- Maleimide-activated fluorescent dye
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
- Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
- **Drug-Linker Preparation:** Dissolve the maleimide-activated dye in a compatible solvent like DMSO to a known concentration.
- **Conjugation Reaction:** Add the dissolved maleimide-dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
- **Quenching:** Add the quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
- **Purification:** Purify the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.

- Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.

[Click to download full resolution via product page](#)

Applications in Polymer Chemistry

N-Hydroxymaleimide is a valuable monomer and intermediate in the synthesis of functional polymers.^[1] Its incorporation into polymer chains can introduce reactive sites for subsequent modification or crosslinking, enhancing properties such as thermal stability and mechanical strength.^[1] For instance, copolymers of **N-Hydroxymaleimide** and styrene can be prepared and find use in various material applications.

Conclusion

N-Hydroxymaleimide is a cornerstone reagent for chemical biologists, medicinal chemists, and material scientists. Its well-defined reactivity, particularly the selective reaction of its maleimide group with thiols, provides a robust and reliable method for the covalent modification of biomolecules and the synthesis of advanced polymeric materials. The experimental protocols and fundamental principles outlined in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of **N-Hydroxymaleimide** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃ [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [N-Hydroxymaleimide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021251#n-hydroxymaleimide-cas-number-and-properties\]](https://www.benchchem.com/product/b021251#n-hydroxymaleimide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com